

Application Notes and Protocols for Studying Smooth Muscle Contraction with NF449

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Compound of Interest

Compound Name: *nf449*

Cat. No.: *B1678652*

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Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel.[1][2] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to an influx of cations, primarily Ca^{2+} and Na^{+} , resulting in membrane depolarization and subsequent muscle contraction.[3][4][5] This makes **NF449** an invaluable pharmacological tool for investigating the role of purinergic signaling in the physiological and pathophysiological regulation of smooth muscle tone, particularly in vascular, bladder, and reproductive tissues.[6][7][8] These application notes provide detailed protocols and data for utilizing **NF449** to study its effects on smooth muscle contraction.

Mechanism of Action

NF449 acts as a competitive antagonist at the P2X1 receptor.[9] By binding to the receptor, it prevents the binding of the endogenous agonist, ATP, thereby inhibiting the opening of the ion channel and blocking the downstream signaling cascade that leads to smooth muscle contraction.[4] Its high selectivity for the P2X1 subtype over other P2X receptors makes it an excellent tool for dissecting the specific contribution of this receptor in complex biological systems.[1][8]

Data Presentation

Table 1: Potency of **NF449** at Recombinant P2X Receptor Subtypes

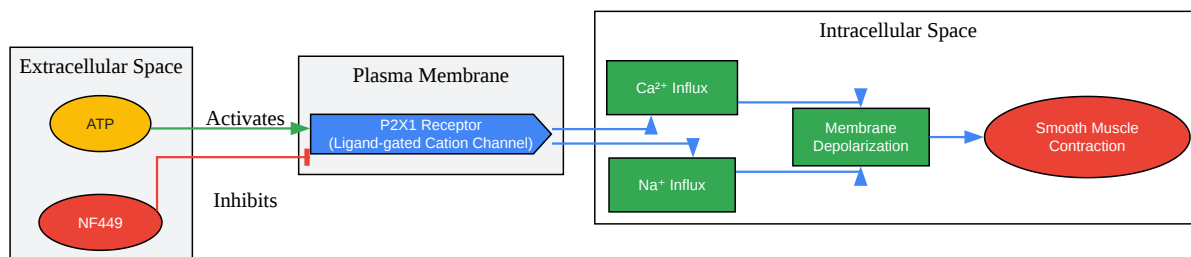
Receptor Subtype	Species	IC ₅₀ Value	Reference
P2X1	Rat	0.28 nM	[2]
P2X1+5	Rat	0.69 nM	[2]
P2X2+3	Rat	120 nM	[2]
P2X1	Human	~1 nM	[8]
P2X2	Human	~1.5 µM	[8]
P2X7	Human	40 µM	[9]

Table 2: Antagonistic Potency (pIC₅₀) of **NF449** at Native and Recombinant P2X1 Receptors

Receptor Type	Preparation	pIC ₅₀	Reference
Native P2X1	Rat Vas Deferens	7.15	[1]
Recombinant P2X1	Oocytes	9.54	[1]

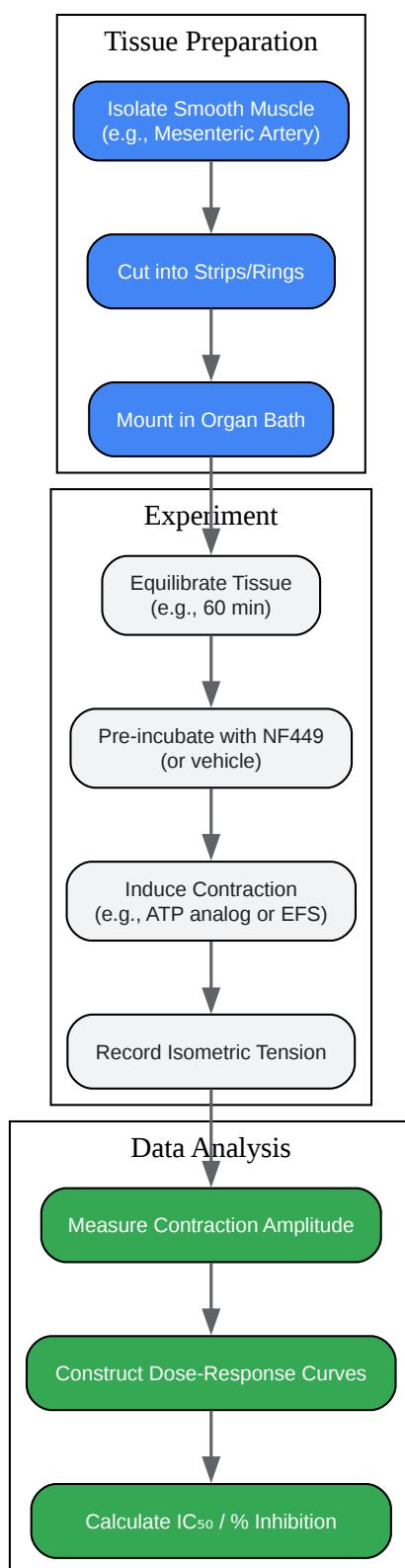
pIC₅₀ is the negative logarithm of the IC₅₀ value.

Signaling Pathways and Experimental Workflows



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P2X1 receptor signaling pathway in smooth muscle contraction.



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Experimental workflow for studying **NF449** on smooth muscle contraction.

Experimental Protocols

Protocol 1: Inhibition of ATP-Mediated Vasoconstriction in Isolated Arterial Rings

This protocol is designed to assess the inhibitory effect of **NF449** on P2X1 receptor-mediated contraction of vascular smooth muscle.

Materials:

- Isolated arterial rings (e.g., mouse mesenteric artery)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- **NF449** (stock solution in distilled water)
- α,β -methylene ATP (P2X1 receptor agonist, stock solution in distilled water)
- Isolated organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Euthanize the animal according to approved ethical guidelines.
 - Carefully dissect the desired artery (e.g., mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.
 - Under a dissecting microscope, clean the artery of surrounding adipose and connective tissue.
 - Cut the artery into 2-3 mm rings.
- Mounting and Equilibration:

- Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
- Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
- Viability Test:
 - To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60 mM).
 - After the contraction reaches a plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.
- Antagonist Incubation:
 - Pre-incubate the arterial rings with the desired concentration of **NF449** (e.g., 100 nM to 1 µM) or vehicle (distilled water) for 15-30 minutes.
- Agonist-Induced Contraction:
 - Generate a cumulative concentration-response curve to the P2X1 agonist, α,β -methylene ATP (e.g., 10 nM to 100 µM).
 - Record the isometric tension at each concentration until a stable plateau is reached.
- Data Analysis:
 - Measure the peak contractile response at each agonist concentration.
 - Express the contraction as a percentage of the maximal response to KCl.
 - Compare the concentration-response curves in the presence and absence of **NF449** to determine the extent of inhibition.

Protocol 2: Inhibition of Neurogenic Contractions in Bladder Smooth Muscle Strips

This protocol is used to investigate the role of P2X1 receptors in nerve-mediated smooth muscle contraction using electrical field stimulation (EFS).

Materials:

- Urinary bladder smooth muscle strips
- Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.4 NaH₂PO₄, 11.9 NaHCO₃, 5.6 glucose)
- **NF449**
- Atropine (to block muscarinic receptors)
- Prazosin (to block α 1-adrenergic receptors)
- Isolated organ bath system with platinum electrodes for EFS
- Carbogen gas (95% O₂ / 5% CO₂)
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Dissect the urinary bladder and place it in ice-cold Tyrode's solution.
 - Remove the mucosa and cut the detrusor muscle into longitudinal strips (e.g., 2 x 10 mm).
- Mounting and Equilibration:
 - Mount the muscle strips in the organ bath chambers between the platinum electrodes.
 - Apply an initial tension of 1 g and allow for a 60-minute equilibration period with washes every 20 minutes.
- Electrical Field Stimulation (EFS):

- To elicit neurogenic contractions, apply EFS at varying frequencies (e.g., 2-32 Hz), with a fixed pulse duration (e.g., 0.5 ms) and voltage (e.g., 80 V) for a set duration (e.g., 10 seconds).
- Establish a stable and reproducible frequency-response curve.
- Pharmacological Blockade:
 - To isolate the purinergic component of the neurogenic contraction, add atropine (e.g., 1 μ M) and prazosin (e.g., 1 μ M) to the bath to block cholinergic and adrenergic responses, respectively.
 - Re-run the EFS frequency-response curve to measure the atropine- and prazosin-resistant (i.e., purinergic) contractions.
- **NF449** Inhibition:
 - In the continued presence of atropine and prazosin, incubate the tissue with **NF449** (e.g., 1 μ M) for 15-20 minutes.
 - Repeat the EFS frequency-response curve.
- Data Analysis:
 - Measure the amplitude of the contractile responses at each frequency.
 - Compare the frequency-response curves before and after the addition of **NF449** to quantify the inhibition of the purinergic component of the neurogenic contraction.

Conclusion

NF449 is a powerful and selective tool for elucidating the role of P2X1 receptors in smooth muscle physiology. The protocols outlined above provide a framework for researchers to investigate the contribution of ATP-mediated purinergic signaling to smooth muscle contraction in various tissues. By utilizing **NF449**, scientists can gain valuable insights into the mechanisms underlying physiological processes such as blood pressure regulation and bladder control, and explore the potential of P2X1 receptors as therapeutic targets in a range of disorders.

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